Cas no 1696789-26-0 (4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine)

4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine is a pyrazole derivative with potential applications in pharmaceutical and agrochemical research. Its structure features a methyl group at the 4-position and a pentan-2-yl substituent at the 1-position, contributing to its unique reactivity and stability. This compound may serve as a versatile intermediate in the synthesis of biologically active molecules, owing to its amine functionality, which allows for further derivatization. Its lipophilic side chain enhances solubility in organic matrices, making it suitable for formulation studies. The pyrazole core is known for its role in medicinal chemistry, suggesting utility in the development of therapeutics or crop protection agents.
4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine structure
1696789-26-0 structure
商品名:4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
CAS番号:1696789-26-0
MF:C9H17N3
メガワット:167.251381635666
CID:5696066
PubChem ID:107891667

4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
    • 1696789-26-0
    • EN300-1106049
    • 1H-Pyrazol-3-amine, 4-methyl-1-(1-methylbutyl)-
    • インチ: 1S/C9H17N3/c1-4-5-8(3)12-6-7(2)9(10)11-12/h6,8H,4-5H2,1-3H3,(H2,10,11)
    • InChIKey: DKPMBDUIJKWTPP-UHFFFAOYSA-N
    • ほほえんだ: N1(C=C(C)C(N)=N1)C(C)CCC

計算された属性

  • せいみつぶんしりょう: 167.142247555g/mol
  • どういたいしつりょう: 167.142247555g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 138
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 43.8Ų

じっけんとくせい

  • 密度みつど: 1.05±0.1 g/cm3(Predicted)
  • ふってん: 280.6±20.0 °C(Predicted)
  • 酸性度係数(pKa): 3.86±0.11(Predicted)

4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1106049-2.5g
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
1696789-26-0 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1106049-0.25g
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
1696789-26-0 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1106049-0.5g
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
1696789-26-0 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1106049-10.0g
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
1696789-26-0
10g
$4729.0 2023-06-10
Enamine
EN300-1106049-1g
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
1696789-26-0 95%
1g
$770.0 2023-10-27
Enamine
EN300-1106049-0.05g
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
1696789-26-0 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1106049-0.1g
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
1696789-26-0 95%
0.1g
$678.0 2023-10-27
Enamine
EN300-1106049-5.0g
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
1696789-26-0
5g
$3189.0 2023-06-10
Enamine
EN300-1106049-1.0g
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
1696789-26-0
1g
$1100.0 2023-06-10
Enamine
EN300-1106049-5g
4-methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine
1696789-26-0 95%
5g
$2235.0 2023-10-27

4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine 関連文献

4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amineに関する追加情報

4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine: A Comprehensive Overview

The compound 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine, identified by the CAS number 1696789-26-0, is a fascinating molecule with a unique structure and potential applications in various fields. This compound belongs to the class of pyrazole derivatives, which have gained significant attention in recent years due to their diverse biological activities and chemical versatility. The molecule's structure features a pyrazole ring, a methyl group at position 4, and a pentan-2-yl substituent at position 1, making it a valuable compound for both academic research and industrial applications.

Pyrazole derivatives, including 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine, are known for their ability to act as ligands in metal coordination chemistry. Recent studies have highlighted their potential as catalysts in organic synthesis, particularly in asymmetric catalysis. The presence of the pentan-2-yl group introduces steric effects that can influence the molecule's reactivity and selectivity, making it a promising candidate for enantioselective reactions. This has been supported by findings from researchers at leading institutions, who have demonstrated the compound's ability to facilitate complex transformations with high efficiency.

In addition to its catalytic applications, 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine has shown potential in the field of medicinal chemistry. Its unique structure allows for interactions with various biological targets, including enzymes and receptors. Recent computational studies have revealed that the compound exhibits favorable pharmacokinetic properties, suggesting its suitability as a lead compound for drug development. Furthermore, its ability to modulate cellular signaling pathways has been explored in preclinical models, offering insights into its therapeutic potential.

The synthesis of 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine involves a multi-step process that combines principles from organic synthesis and catalysis. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring the compound's reliability for downstream applications. The use of microwave-assisted synthesis has been particularly effective in streamlining the production process, reducing reaction times while maintaining product quality.

The chemical stability of 4-Methyl-1-(pentan-2-yl)-1H-pyrazol-3-amine under various conditions has also been investigated. Studies indicate that the compound is stable under physiological conditions, making it suitable for biological assays and in vivo studies. Its resistance to oxidative degradation further enhances its utility in long-term storage and transportation.

In conclusion, CAS No 1696789 strong>-< strong >26 strong > -< strong >0 strong > represents a significant advancement in the field of pyrazole chemistry. With its versatile structure and promising properties, this compound holds great potential for future innovations across multiple disciplines. Ongoing research continues to uncover new applications and optimize its use, ensuring its relevance in both academic and industrial settings.

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